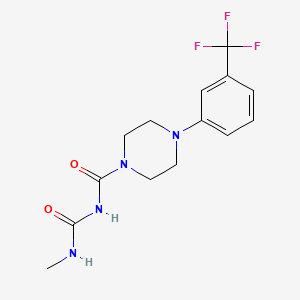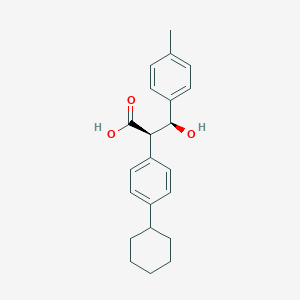
Chelerythrine hydrosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chelerythrine hydrosulfate is a benzophenanthridine alkaloid found in plants such as Chelidonium majus (greater celandine) and Zanthoxylum species . It is known for its potent, selective, and cell-permeable inhibition of protein kinase C in vitro . This compound also exhibits antibacterial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chelerythrine can be synthesized through metabolic engineering of Saccharomyces cerevisiae. This involves the heterologous expression of plant-derived enzymes in yeast cells, optimizing the biosynthesis pathway from (S)-reticuline . The process includes multiple methylation and oxidation reactions, enhancing the metabolic flux to achieve higher yields .
Industrial Production Methods
Industrial production of chelerythrine involves high-speed counter-current chromatography (HSCCC) for the separation and preparation of high-purity chelerythrine from plant sources like Macleaya cordata . This method uses a two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution, providing high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Chelerythrine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include methylating agents and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the compound .
Major Products
The major products formed from these reactions include various derivatives of chelerythrine, which are used in different scientific applications .
Applications De Recherche Scientifique
Chelerythrine hydrosulfate has a wide range of scientific research applications:
Mécanisme D'action
Chelerythrine hydrosulfate exerts its effects primarily by inhibiting protein kinase C, leading to the disruption of various cellular processes . It also interacts with cyclic nucleotide phosphodiesterases, further influencing cellular signaling pathways . The compound induces apoptosis by inhibiting SERCA activity, resulting in calcium ion accumulation in the mitochondria and triggering cell death .
Comparaison Avec Des Composés Similaires
Chelerythrine hydrosulfate is similar to other benzophenanthridine alkaloids such as sanguinarine and berberine . it is unique in its potent inhibition of protein kinase C and its ability to induce apoptosis through multiple pathways . These properties make it a valuable compound for various scientific and medical applications.
List of Similar Compounds
- Sanguinarine
- Berberine
- Chelidonine
Propriétés
Numéro CAS |
53144-45-9 |
|---|---|
Formule moléculaire |
C21H19NO8S |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrogen sulfate |
InChI |
InChI=1S/C21H18NO4.H2O4S/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-5(2,3)4/h4-10H,11H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
ZKALVUWQQPLSDA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
